molecular formula C23H18BrN3O3S B11555482 3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide

3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide

Cat. No.: B11555482
M. Wt: 496.4 g/mol
InChI Key: UGYADNYTYAWNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a bromine atom, a sulfamoyl group, and a benzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide typically involves multiple steps, starting with the bromination of quinoline derivatives. The bromination of 8-substituted quinolines can be optimized for high yields and specific isolation conditions . Following bromination, the introduction of the sulfamoyl group is achieved through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide. The final step involves the formation of the benzamide moiety, which can be accomplished through amide bond formation reactions using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine-substituted quinoline ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The sulfamoyl group may inhibit enzymes involved in cell division, while the benzamide moiety can interact with protein targets, modulating their activity. These combined effects contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    6-bromoquinoline: Shares the quinoline core but lacks the sulfamoyl and benzamide groups.

    4-methyl-N-phenylbenzamide: Contains the benzamide moiety but lacks the quinoline and sulfamoyl groups.

    Sulfamoylquinoline derivatives: Similar structure but with variations in the substitution pattern on the quinoline ring.

Uniqueness

3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, sulfamoyl group, and benzamide moiety in a single molecule allows for diverse interactions with biological targets and a wide range of applications in scientific research.

Properties

Molecular Formula

C23H18BrN3O3S

Molecular Weight

496.4 g/mol

IUPAC Name

3-[(6-bromoquinolin-8-yl)sulfamoyl]-4-methyl-N-phenylbenzamide

InChI

InChI=1S/C23H18BrN3O3S/c1-15-9-10-17(23(28)26-19-7-3-2-4-8-19)13-21(15)31(29,30)27-20-14-18(24)12-16-6-5-11-25-22(16)20/h2-14,27H,1H3,(H,26,28)

InChI Key

UGYADNYTYAWNLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=C4C(=CC(=C3)Br)C=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.